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Abstract

GW 501516, also known as Cardarine, is a potent and selective peroxisome proliferator-
activated receptor delta (PPARJ) agonist that garnered significant interest for its potential
therapeutic benefits in metabolic and cardiovascular diseases. Developed through a
collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the 1990s, its
ability to modulate lipid metabolism and enhance endurance was demonstrated in numerous
preclinical and early-phase clinical studies. However, its development was abruptly halted in
2007 due to safety concerns, specifically the rapid development of cancerous tumors in
multiple organs during animal trials. This technical guide provides a comprehensive history of
GW 501516, from its discovery and synthesis to its preclinical and clinical evaluation,
culminating in its abandonment for pharmaceutical use. It details the experimental protocols of
key studies, presents quantitative data in a structured format, and illustrates the core signaling
pathway involved in its mechanism of action.

Discovery and Synthesis

GW 501516 was the product of a research collaboration initiated in 1992 between
GlaxoSmithKline and Ligand Pharmaceuticals.[1] The discovery of this potent PPARd agonist
was achieved through the use of combinatorial chemistry and structure-based drug design,
with its synthesis first published in 2001.[1]
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Chemical Synthesis

A short and efficient synthesis of GW 501516 was reported by Wei and Kozikowski in 2003,
achieving a 78% overall yield in four steps starting from o-cresol. The key step in this synthesis
is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.

Experimental Protocol: Synthesis of GW 501516
The synthesis of GW 501516 can be summarized as follows:

o Step 1: Synthesis of 2-methyl-4-mercaptophenol. This intermediate is prepared from o-cresol
through a series of reactions.

o Step 2: Synthesis of the thiazole intermediate. 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-
5-carbaldehyde is synthesized.

o Step 3: One-pot dialkylation. The mercaptophenol from Step 1 is reacted with the thiazole
intermediate from Step 2 in a one-pot reaction to form the core structure of GW 501516.

o Step 4: Saponification. The final step involves the saponification of the ester to yield the
carboxylic acid, GW 501516.

Mechanism of Action

GW 501516 is a highly selective agonist for the PPARS receptor. It exhibits high affinity and
potency with a Ki of 1 nM and an EC50 of 1 nM for PPARJ.[1] Its selectivity is over 1,000-fold
greater for PPARd compared to PPARa and PPARY.[1]

Upon binding to PPARd, GW 501516 induces a conformational change in the receptor, leading
to the recruitment of the coactivator PGC-1a.[1] This activated PPARS/PGC-1a complex then
binds to peroxisome proliferator response elements (PPRES) on the DNA, upregulating the
expression of genes involved in energy expenditure and fatty acid metabolism.[1] This
mechanism of action effectively shifts the body's energy preference from glucose to lipids.
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Caption: Signaling pathway of GW 501516.

Preclinical Studies

GW 501516 was subjected to extensive preclinical testing in various animal models, which
revealed its significant effects on metabolism and endurance.

Rodent Studies

In rats, treatment with GW 501516 led to increased fatty acid metabolism in skeletal muscle
and offered protection against diet-induced obesity and type |l diabetes.[1] A notable study in
mice demonstrated a dramatic increase in physical performance.

Experimental Protocol: Mouse Endurance Study
e Animal Model: Male C57BL/6J mice.

o Treatment: Mice were administered GW 501516 at a dose of 5 mg/kg/day via oral gavage for
4 weeks.
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o Exercise Protocol: Mice were subjected to treadmill running to exhaustion.

e Outcome Measures: Running time and distance were recorded. Gene expression analysis
was performed on skeletal muscle tissue.

Primate Studies

A key study was conducted in obese rhesus monkeys, an animal model with a lipid profile
similar to humans. This study provided compelling evidence for the potential of GW 501516 in
treating dyslipidemia.

Experimental Protocol: Obese Rhesus Monkey Study
e Animal Model: Six obese, insulin-resistant male rhesus monkeys.

e Treatment: The monkeys received GW 501516 orally at doses of 0.1, 0.5, and 3.0
mg/kg/day, each for 4 weeks, in a dose-escalating manner.

e Outcome Measures: Serum levels of HDL cholesterol, LDL cholesterol, triglycerides, and
insulin were measured at baseline and after each treatment period.

Clinical Trials

Following promising preclinical results, GW 501516 advanced to human clinical trials. Phase |
trials for the treatment of hyperlipidemia commenced in 2000, with Phase /Il trials following in
2002.[1] These studies in humans confirmed the lipid-modulating effects observed in animal
models.

Experimental Protocol: Phase I/1l Clinical Trial for Hyperlipidemia
o Study Design: A randomized, double-blind, placebo-controlled trial.
o Participants: Healthy volunteers with abdominal obesity.

o Treatment: Participants received placebo, 2.5 mg, 5 mg, or 10 mg of GW 501516 orally once
daily for 2 weeks.
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o Outcome Measures: Fasting blood lipid profiles (total cholesterol, LDL-C, HDL-C,
triglycerides), apolipoproteins (ApoAl, ApoB), and markers of insulin sensitivity were
assessed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical
studies of GW 501516.

Table 1: Preclinical Efficacy of GW 501516 in Obese Rhesus Monkeys

Change with 3.0
Baseline (mean * mgl/kg/day GW
Parameter % Change
SEM) 501516 (mean *
SEM)
HDL Cholesterol
45+5 +34 7 +75%
(mg/dL)
LDL Cholesterol
100 £ 10 -23+5 -23%
(mg/dL)
Triglycerides (mg/dL) 150 + 20 -45+ 10 -30%
Fasting Insulin
100 £ 15 -25+8 -25%

(MU/mL)

Table 2: Clinical Efficacy of GW 501516 in Healthy Volunteers with Abdominal Obesity (10
mg/day for 2 weeks)
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. GW 501516 (10

Parameter mglday) (% p-value
Change)
Change)
HDL Cholesterol -1.7 +11.2 <0.001
LDL Cholesterol +9.9 -10.3 <0.001
Triglycerides -1.0 -26.0 <0.001
ApoAl -1.5 +5.6 <0.001
ApoB +7.2 -154 <0.001

Abandonment and Controversy

Despite the promising metabolic and cardiovascular benefits observed in both preclinical and
early clinical studies, the development of GW 501516 was terminated in 2007. The decision
was based on findings from long-term animal studies that revealed a significant increase in the
incidence of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin,
thyroid, tongue, testes, and ovaries, at a dosage of 3 mg/kg/day in both mice and rats.[1]

The publication of a study in 2007, which highlighted the dramatic endurance-enhancing effects
of GW 501516 in mice, led to its emergence on the black market as a performance-enhancing
drug, often referred to as Cardarine or Endurobol.[1] This has prompted warnings from the
World Anti-Doping Agency (WADA) regarding its serious health risks.[1] A number of athletes
have subsequently tested positive for this banned substance.[1]

Conclusion

The history of GW 501516 serves as a compelling case study in drug development, illustrating
the journey from targeted discovery and promising efficacy to ultimate failure due to unforeseen
safety issues. While its potent effects on lipid metabolism and endurance were undeniable, the
carcinogenic risk identified in preclinical toxicology studies rendered it unsuitable for human
use. The continued illicit use of GW 501516 as a performance-enhancing drug underscores the
importance of communicating the scientific rationale behind the discontinuation of
investigational new drugs to the public. For researchers, the story of GW 501516 highlights the
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critical role of the PPARJ pathway in metabolic regulation and provides a valuable chemical
tool for further investigation of this complex signaling network.
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Caption: Development and abandonment workflow of GW 501516.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of GW 501516: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671285#gw-501516-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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